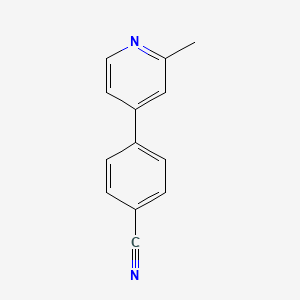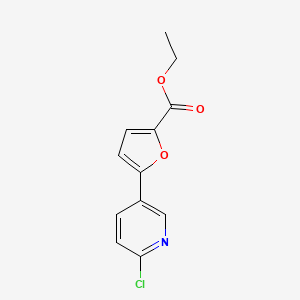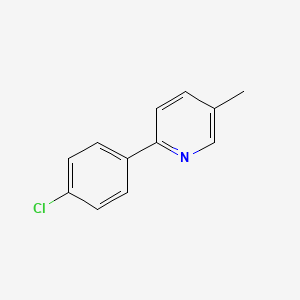
2-(4-Chlorophenyl)-5-methylpyridine
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
1. Tetraazaporphyrinato Ruthenium (II) Complexes
2-(4-Chlorophenyl)-5-methylpyridine derivatives are utilized in the synthesis of tetraazaporphyrinato ruthenium (II) complexes. These complexes, featuring unusual bonding systems and tetravalent sulfur atoms, have been studied for their unique structural and electrochemical properties (Kimura et al., 2011).
2. Polymorphism in Complex Formation
Research has shown that 4-methylpyridine, a derivative of 2-(4-Chlorophenyl)-5-methylpyridine, can exhibit polymorphism when forming complexes with other compounds. For instance, when combined with deuterated pentachlorophenol, it results in different crystalline structures, a phenomenon attributed to variations in hydrogen bond strengths (Zhou et al., 2004).
3. Photophysical and Computational Investigations
Another application is in the study of photophysical properties and computational investigations of compounds. For example, derivatives of 2-(4-Chlorophenyl)-5-methylpyridine have been used to study molecular geometries, chemical reactivity, and electronic properties, contributing to our understanding of their potential applications in various fields (Velraj et al., 2015).
4. Synthesis of Novel Anticonvulsant Agents
2-(4-Chlorophenyl)-5-methylpyridine compounds have been involved in the synthesis of novel anticonvulsant agents. These compounds demonstrate significant anticonvulsant activity and offer new avenues for developing therapeutic agents (Mangaiyarkarasi & Kalaivani, 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its environmental impact, etc.
Orientations Futures
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, potential applications in medicine or industry, etc.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For “2-(4-Chlorophenyl)-5-methylpyridine”, you would need to consult the relevant scientific literature or databases for more specific information. If you have access to a library or a university database, they might be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They might be able to provide you with more detailed and specific information.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDMOVHHMUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



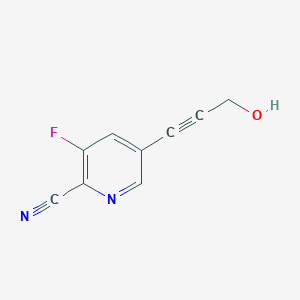
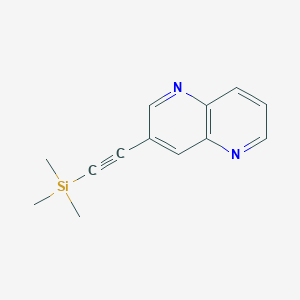
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
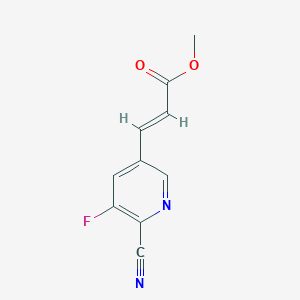
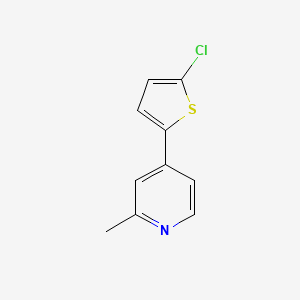
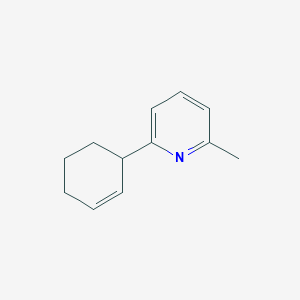
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
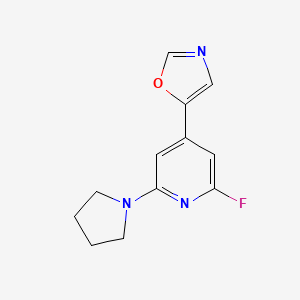
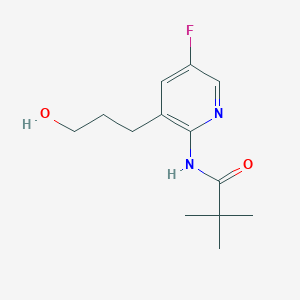
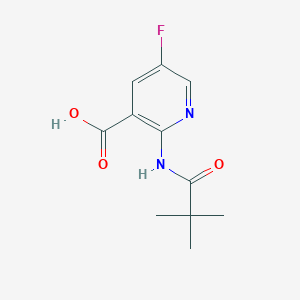
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)
